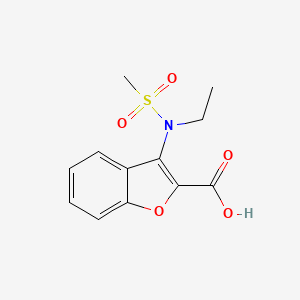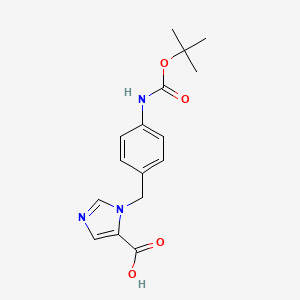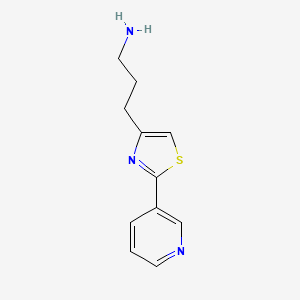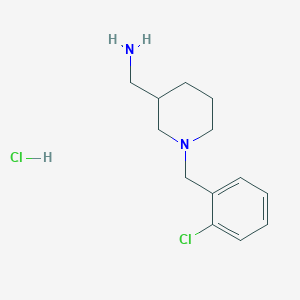
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group, a fluorophenyl group, and a hydroxyl group attached to a nicotinonitrile core, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学的研究の応用
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.
Trifluoromethyl-substituted nicotinonitriles: Compounds with trifluoromethyl groups attached to a nicotinonitrile core.
Uniqueness
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile stands out due to its combination of functional groups, which confer unique chemical and biological properties
特性
分子式 |
C13H6F4N2O |
|---|---|
分子量 |
282.19 g/mol |
IUPAC名 |
6-(3-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6F4N2O/c14-8-3-1-2-7(4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20) |
InChIキー |
WHTWDOKBTCZCLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)


